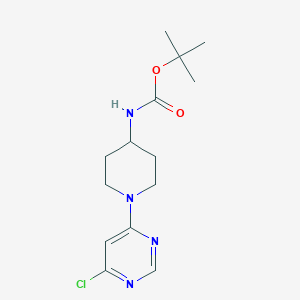

tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate

Description

tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate is a carbamate-protected piperidine derivative featuring a 6-chloropyrimidin-4-yl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The tert-butyl carbamate group provides stability during synthetic processes, while the 6-chloropyrimidine moiety offers a reactive site for further functionalization, such as nucleophilic aromatic substitution or cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-10-4-6-19(7-5-10)12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQFSDLJNKKZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671579 | |

| Record name | tert-Butyl [1-(6-chloropyrimidin-4-yl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596817-50-4 | |

| Record name | 1,1-Dimethylethyl N-[1-(6-chloro-4-pyrimidinyl)-4-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596817-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(6-chloropyrimidin-4-yl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

- Mechanism: The nucleophilic nitrogen of the Boc-protected piperidine attacks the 6-chloropyrimidin-4-yl electrophilic center.

- Typical Conditions: Use of potassium carbonate or other bases in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–130°C).

- Reaction Time: 7 to 24 hours.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.

- Yields: Moderate to high, ranging from 48% to 83%.

Palladium-Catalyzed Coupling Reactions

- Catalysts: Pd2(dba)3 with ligands such as BINAP or X-Phos.

- Bases: Cesium carbonate or sodium tert-butoxide.

- Solvents: Toluene or 1,4-dioxane.

- Temperature: Reflux or 90°C for 16–17 hours.

- Application: Useful for coupling aryl halides with Boc-protected piperidine to form C-N bonds.

- Yields: High, up to 83%.

Microwave-Assisted Synthesis

- Conditions: Microwave heating at 75°C for 30 minutes.

- Solvents: Dry acetonitrile.

- Advantages: Reduced reaction time and improved yields.

- Yields: 49% to 70%.

Representative Preparation Procedures

Detailed Research Findings

- Base Selection: Potassium carbonate is commonly used for SNAr reactions, providing good yields and mild reaction conditions. Stronger bases like sodium tert-butoxide are preferred in Pd-catalyzed couplings.

- Solvent Effects: Polar aprotic solvents such as DMF, NMP, and acetonitrile facilitate nucleophilic substitution by stabilizing charged intermediates.

- Temperature and Time: Elevated temperatures (90–130°C) and extended reaction times (up to 24 h) improve conversion but require inert atmosphere to avoid side reactions.

- Microwave Irradiation: Enhances reaction rates and yields by providing uniform heating and energy input, reducing reaction times from hours to minutes.

- Purification: Silica gel chromatography with solvent gradients (e.g., dichloromethane/ethyl acetate or hexanes/ethyl acetate) is standard for isolating pure products.

Summary Table of Preparation Methods

| Method Type | Reagents & Catalysts | Solvent(s) | Temp (°C) | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Boc-protected piperidine, K2CO3 | DMF, NMP, ACN | 80–130 | 7–24 h | 48–83 | Inert atmosphere recommended |

| Palladium-Catalyzed Coupling | Pd2(dba)3, BINAP or X-Phos, Cs2CO3 or tBuONa | Toluene, 1,4-dioxane | 90–110 | 16–17 h | Up to 83 | High selectivity and yield |

| Microwave-Assisted Reaction | Boc-piperidine, DIEA | Dry ACN | 75 | 30 min | 49–70 | Rapid, efficient |

Chemical Reactions Analysis

tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Varying Pyrimidine Substituents

The 6-chloropyrimidine group distinguishes this compound from structurally similar derivatives. Key analogues include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 6-chloro group in the target compound enhances electrophilicity at the 4-position of pyrimidine, favoring nucleophilic substitution. In contrast, the 5-nitro group in increases aromatic ring electron deficiency, promoting reduction reactions (e.g., nitro to amine conversion) .

- Steric Effects : The tert-butyl carbamate group in all analogues provides steric protection, but substituents like acetyl () or methylpiperazinyl () alter conformational flexibility and solubility.

Spectroscopic and Physicochemical Properties

- NMR Signatures :

- Mass Spectrometry :

- Target compound (hypothetical): Expected [M + H]⁺ ~325–330 (based on C₁₄H₂₀ClN₅O₂).

- Comparatively, tert-butyl (1-acetylpiperidin-4-yl)carbamate shows [M + H]⁺ = 255.32 .

Biological Activity

tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

- Molecular Formula: C14H21ClN4O2

- Molecular Weight: 312.80 g/mol

- CAS Number: 939986-09-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. It is believed to modulate key biochemical pathways, influencing cellular functions and exhibiting various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Recent studies have shown that derivatives of pyrimidine and piperidine, including this compound, demonstrate significant anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

2. Enzyme Inhibition

The compound has been assessed for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE). This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease, where AChE inhibitors are beneficial.

3. Antimicrobial Properties

Preliminary testing indicates that this compound may possess antimicrobial activity against certain bacterial strains. Further studies are needed to elucidate the spectrum of its antimicrobial efficacy.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl 3-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | Structure | Anticancer, enzyme inhibition |

| tert-butyl 4-(6-amino-pyridine)-1-carboxylate | Structure | Anticancer, anti-inflammatory |

| tert-butyl (6-chloropyrimidin-4-yl)carbamate | Structure | Antimicrobial |

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Anticancer Efficacy

In a study published by Zhang et al. (2014), the anticancer effects of several piperidine derivatives were examined. The study found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as chemotherapeutic agents.

Case Study 2: Enzyme Inhibition

Research conducted by Kumar et al. (2009) evaluated the enzyme inhibitory effects of pyrimidine-based compounds. The findings suggested that tert-butyl derivatives could effectively inhibit AChE activity, supporting their use in neuroprotective strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with 6-chloropyrimidin-4-yl groups under basic conditions. For example, tert-butyl carbamate reacts with 6-chloropyrimidine intermediates using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). Purification via column chromatography or recrystallization ensures high purity. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios, and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for tert-butyl groups (~1.3–1.4 ppm for CH₃ in ¹H NMR; ~28–30 ppm for quaternary carbon in ¹³C NMR) and aromatic protons from the chloropyrimidine ring (δ ~8.2–8.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₂₁ClN₄O₂: 312.1352).

- IR Spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate?

- Methodological Answer : Use SHELXL for refinement to address twinning or disorder. Validate against spectroscopic data (e.g., NMR) and employ PLATON tools for symmetry checks. For ambiguous electron density, consider alternative conformers or solvent masking. Cross-validation with powder X-ray diffraction (PXRD) ensures phase purity .

Q. What mechanistic insights explain the reactivity of the chloropyrimidine moiety in nucleophilic aromatic substitution (NAS) reactions involving this compound?

- Methodological Answer : The 6-chloropyrimidine ring is electron-deficient due to the electron-withdrawing Cl and adjacent N atoms, activating it for NAS. Kinetic studies (e.g., monitoring by LC-MS) and computational modeling (DFT calculations) reveal transition states where nucleophiles (e.g., amines) attack the C-4 or C-6 positions. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., Et₃N vs. DBU) significantly influence regioselectivity and rate .

Q. How does the steric environment of the tert-butyl carbamate group influence the compound’s interaction with biological targets, and what methodologies assess this?

- Methodological Answer : The bulky tert-butyl group may hinder binding to flat enzymatic pockets. To evaluate:

- Molecular Docking : Compare binding scores of tert-butyl vs. smaller substituents (e.g., methyl) using software like AutoDock.

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying carbamate groups and test inhibitory potency (e.g., IC₅₀ assays).

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to visualize steric clashes .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address discrepancies in solubility data for this compound across different solvent systems?

- Methodological Answer :

- Solubility Screening : Use nephelometry or UV-vis spectroscopy to quantify solubility in 10+ solvents (e.g., DMSO, EtOH, hexane).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate with experimental data.

- Crystallinity Assessment : Compare PXRD patterns of precipitates to rule out polymorphic effects .

Q. What strategies can be employed to optimize the catalytic efficiency of cross-coupling reactions involving this compound as a substrate?

- Methodological Answer :

- Catalyst Screening : Test Pd(0)/Pd(II) complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) under Suzuki-Miyaura conditions.

- Ligand Effects : Evaluate electron-rich (e.g., XPhos) vs. bulky ligands (e.g., SPhos) for steric control.

- Realtime Monitoring : Use in situ IR or GC-MS to track intermediate formation and optimize reaction time/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.